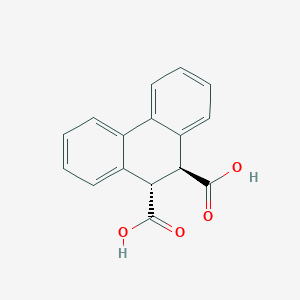![molecular formula C25H16Cl6N2S3 B14739790 2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine CAS No. 6311-82-6](/img/structure/B14739790.png)
2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine is a chemical compound with the molecular formula C25H16Cl6N2S3 It is known for its unique structure, which includes a pyrimidine ring substituted with three (2,4-dichlorophenyl)methylsulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with 2,4-dichlorobenzyl mercaptan. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of chlorine atoms with the (2,4-dichlorophenyl)methylsulfanyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the (2,4-dichlorophenyl)methylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its derivatives may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
相似化合物的比较
Similar Compounds
2,4,6-Trichlorophenyl)methylsulfanyl]pyrimidine: A similar compound with fewer chlorine substitutions.
2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness
2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its multiple (2,4-dichlorophenyl)methylsulfanyl groups enhance its stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
6311-82-6 |
|---|---|
分子式 |
C25H16Cl6N2S3 |
分子量 |
653.3 g/mol |
IUPAC 名称 |
2,4,6-tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C25H16Cl6N2S3/c26-17-4-1-14(20(29)7-17)11-34-23-10-24(35-12-15-2-5-18(27)8-21(15)30)33-25(32-23)36-13-16-3-6-19(28)9-22(16)31/h1-10H,11-13H2 |
InChI 键 |
PJQKLADGGZQWLH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=CC(=NC(=N2)SCC3=C(C=C(C=C3)Cl)Cl)SCC4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




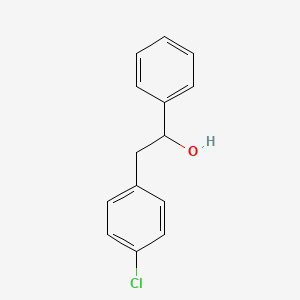
![2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium](/img/structure/B14739745.png)
![Spiro[5.7]tridecan-13-one](/img/structure/B14739746.png)
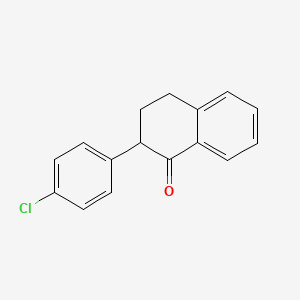

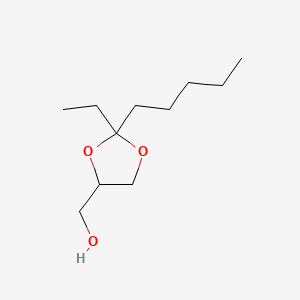
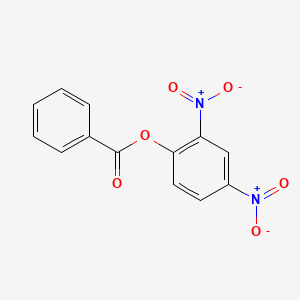
![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
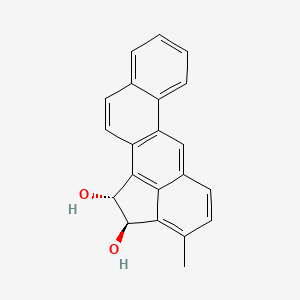
![10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde](/img/structure/B14739800.png)
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)
